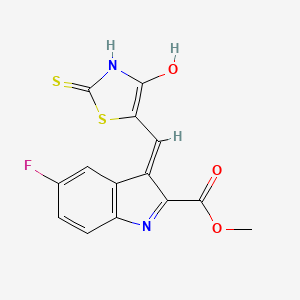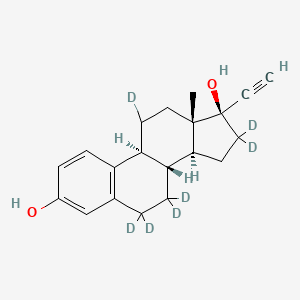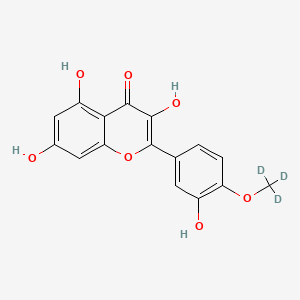
4'-O-Methyl-d3 Quercetin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tamarixetin-d3 is a deuterated derivative of tamarixetin, a naturally occurring flavonoid. Tamarixetin itself is a methylated form of quercetin, a well-known flavonoid found in various fruits and vegetables. Tamarixetin-d3 is used in scientific research to study the pharmacokinetics and metabolic pathways of tamarixetin due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tamarixetin-d3 typically involves the methylation of quercetin followed by the introduction of deuterium atoms. The process begins with the extraction of quercetin from natural sources or its chemical synthesis. Quercetin is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions to obtain tamarixetin-d3.
Industrial Production Methods
Industrial production of tamarixetin-d3 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tamarixetin-d3 undergoes various chemical reactions, including:
Oxidation: Tamarixetin-d3 can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert tamarixetin-d3 to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tamarixetin-d3 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
科学研究应用
Tamarixetin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in mass spectrometry to study the metabolic pathways and pharmacokinetics of tamarixetin.
Biology: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties.
作用机制
Tamarixetin-d3 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as PI3K/AKT and MAPK.
相似化合物的比较
Similar Compounds
Quercetin: The parent compound of tamarixetin, known for its antioxidant and anti-inflammatory properties.
Diosmetin: Another methylated flavonoid with similar molecular structure and bioactivities.
Kaempferol: A flavonoid with similar antioxidant and anticancer properties.
Uniqueness of Tamarixetin-d3
Tamarixetin-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide more detailed insights in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from its non-deuterated counterparts.
属性
分子式 |
C16H12O7 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC 名称 |
3,5,7-trihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,17-19,21H,1H3/i1D3 |
InChI 键 |
FPLMIPQZHHQWHN-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


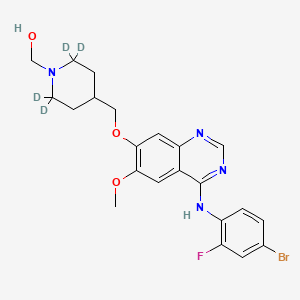


![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

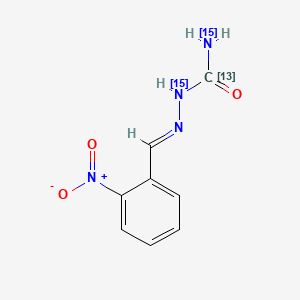
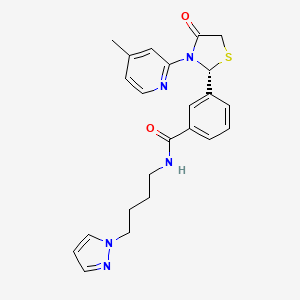
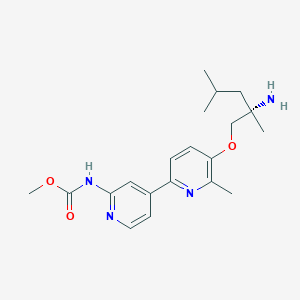
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
